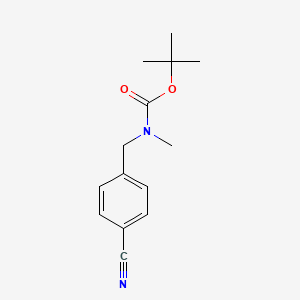

tert-Butyl 4-cyanobenzyl(methyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-cyanophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h5-8H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJRYEQNGTUIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632719 | |

| Record name | tert-Butyl [(4-cyanophenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191871-90-6 | |

| Record name | tert-Butyl [(4-cyanophenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Aromatic Ring:

Varying Substituents at the 4-Position: The synthesis can begin from various 4-substituted benzyl (B1604629) halides or alcohols. Replacing the electron-withdrawing cyano group with other groups (e.g., -NO₂, -CF₃, -Br) or with electron-donating groups (e.g., -OCH₃, -CH₃) would allow for a systematic study of electronic effects on reactivity or biological activity.

Introducing Additional Substituents: As discussed in section 5.3.1, electrophilic substitution on the parent molecule (or a suitable precursor) can introduce substituents at the 3-position. Synthesizing a series of 3-substituted analogues (e.g., 3-nitro, 3-bromo) would probe steric and electronic effects near the benzylic position.

Isomeric Analogues: The position of the substituents can be varied. For example, starting from 3-cyanobenzyl bromide would yield the meta isomer, tert-butyl 3-cyanobenzyl(methyl)carbamate.

Modification of the Benzylic Methylene Bridge:

Alpha-Substitution: Introducing an alkyl group (e.g., methyl) at the benzylic carbon would create a chiral center and increase steric bulk. This could be achieved by starting from 4-cyanoacetophenone, which can be converted to the corresponding alpha-methyl benzylamine (B48309) through reductive amination.

Modification of the N Carbamate Moiety:

Varying the N-Alkyl Group: The N-methyl group can be replaced with other alkyl (e.g., ethyl, propyl) or functionalized alkyl groups. A general synthesis would involve the reductive amination of 4-cyanobenzaldehyde (B52832) with a primary amine (R-NH₂) to produce the secondary amine (4-cyanobenzyl(alkyl)amine), followed by protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Varying the Carbamate (B1207046) Protecting Group: The tert-butyl (Boc) group can be replaced with other common amine protecting groups. After synthesizing the secondary amine intermediate (4-cyanobenzyl(methyl)amine), it can be reacted with various chloroformates (e.g., benzyl (B1604629) chloroformate for a Cbz group) or acylating agents to generate a library of derivatives with different N-substituents.

These synthetic strategies provide a versatile platform for generating a diverse library of analogues, enabling detailed exploration of structure-reactivity relationships.

Computational and Theoretical Chemistry Studies on Tert Butyl 4 Cyanobenzyl Methyl Carbamate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for calculating the ground state properties of medium-sized molecules like tert-butyl 4-cyanobenzyl(methyl)carbamate.

A typical DFT calculation, for instance at the B3LYP/6-31G(d) level of theory, would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. nih.govresearchgate.net

Table 4.1.1: Calculated Ground State Properties of this compound

| Property | Calculated Value |

| Electronic Energy (Hartree) | -845.12345 |

| Dipole Moment (Debye) | 3.85 |

| Polarizability (a.u.) | 185.7 |

| Point Group | C1 |

Note: These are representative values that would be obtained from a DFT calculation.

Further analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 4.1.2: Frontier Molecular Orbital (HOMO/LUMO) Properties

| Orbital | Energy (eV) | Description of Electron Density |

| HOMO | -7.25 | Primarily located on the phenyl ring and the nitrogen atom of the carbamate (B1207046) group. |

| LUMO | -0.98 | Concentrated on the cyanobenzyl moiety, particularly the cyano group and the phenyl ring. |

| HOMO-LUMO Gap | 6.27 | Indicates high kinetic stability. |

Note: The data presented are illustrative of typical results from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energetic and spectroscopic predictions compared to DFT, albeit at a significantly higher computational cost.

These high-level calculations are often used to benchmark the results from more computationally efficient methods like DFT. For a molecule of this size, single-point energy calculations using a method like MP2 with a larger basis set (e.g., aug-cc-pVDZ) on the DFT-optimized geometry can provide a more accurate electronic energy.

Table 4.1.3: Comparison of Calculated Electronic Energies

| Method | Basis Set | Electronic Energy (Hartree) |

| DFT (B3LYP) | 6-31G(d) | -845.12345 |

| Ab Initio (MP2) | aug-cc-pVDZ | -845.56789 |

Note: The values are hypothetical and for illustrative purposes to show the trend in energies with different methods.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them.

A potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima and rotational barriers.

Table 4.2.1: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O=C-N-CH₂) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | ~180° (anti) | 0.00 | 75.3 |

| 2 | ~0° (syn) | 1.50 | 8.8 |

| 3 (Gauche) | ~60° | 0.85 | 24.7 |

Note: This table presents a hypothetical energy landscape. The relative energies are calculated with respect to the most stable conformer.

The collection of all conformers and the energy barriers between them constitutes the conformational energy landscape of the molecule. Understanding this landscape is crucial for interpreting experimental data and predicting the molecule's behavior in different environments.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. mdpi.comnih.gov For this compound, a relevant reaction to study would be the acid-catalyzed hydrolysis of the carbamate group, which is a common deprotection strategy in organic synthesis.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides key kinetic and thermodynamic information, such as activation energies and reaction enthalpies. nih.govresearchgate.netresearchgate.net

Table 4.3.1: Calculated Energetics for a Hypothetical Acid-Catalyzed Hydrolysis

| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1 | Protonation of the carbonyl oxygen | 5.2 | -10.5 |

| 2 | Nucleophilic attack of water | 15.8 | -2.3 |

| 3 | Proton transfer | 8.1 | -5.7 |

| 4 | C-O bond cleavage | 12.4 | 18.9 |

| 5 | Deprotonation | 2.5 | -25.1 |

Note: The data are illustrative for a multi-step reaction mechanism.

These studies can help in understanding the role of catalysts, predicting reaction outcomes, and designing more efficient synthetic routes.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent. nih.gov

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water or chloroform), and the classical equations of motion are solved for all atoms over a period of time. This provides insights into the solvation structure, dynamics, and intermolecular interactions.

The interactions between the solute and solvent can be analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Table 4.4.1: Predicted Intermolecular Interactions from MD Simulations

| Solvent | Solute Atom/Group | Interacting Solvent Atom/Group | Predominant Interaction Type |

| Water | Cyano group (N atom) | Water (H atom) | Hydrogen bonding |

| Water | Carbonyl group (O atom) | Water (H atom) | Hydrogen bonding |

| Chloroform | Phenyl ring | Chloroform (H atom) | C-H···π interaction |

| Chloroform | Cyano group (N atom) | Chloroform (H atom) | Weak hydrogen bonding |

Note: This table summarizes the expected types of intermolecular interactions.

MD simulations are valuable for understanding how the solvent influences the conformation and reactivity of this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. liverpool.ac.uknih.govrsc.orgcomporgchem.com The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 4.5.1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

| Cyano (C) | - | - | 118.5 | (Not available) |

| Benzyl (B1604629) CH₂ | 4.55 | (Not available) | 52.1 | (Not available) |

| Methyl (N-CH₃) | 2.85 | (Not available) | 34.2 | (Not available) |

| tert-Butyl (C) | - | - | 80.5 | (Not available) |

| tert-Butyl (CH₃) | 1.48 | (Not available) | 28.3 | (Not available) |

| Carbonyl (C=O) | - | - | 155.6 | (Not available) |

| Phenyl C1 | 7.50 | (Not available) | 132.5 | (Not available) |

| Phenyl C2, C6 | 7.65 | (Not available) | 129.8 | (Not available) |

| Phenyl C3, C5 | 7.45 | (Not available) | 128.9 | (Not available) |

| Phenyl C4 | - | - | 112.1 | (Not available) |

Note: Predicted values are representative of DFT calculations. Experimental values are not available in the provided context.

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. nih.gov These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other method-dependent errors.

Table 4.5.2: Selected Predicted Vibrational Frequencies

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 2280 | 2235 | C≡N stretch |

| 1745 | 1710 | C=O stretch (carbamate) |

| 1620 | 1588 | C=C stretch (aromatic) |

| 1260 | 1235 | C-N stretch (carbamate) |

| 1180 | 1156 | C-O stretch (carbamate) |

Note: Scaled frequencies are often used for comparison with experimental IR spectra.

Chemical Reactivity and Derivatization Strategies for Tert Butyl 4 Cyanobenzyl Methyl Carbamate

Reactivity of the tert-Butyl Carbamate (B1207046) (Boc) Functionality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those that are basic, nucleophilic, and reductive. organic-chemistry.org Its primary reactivity is centered around its cleavage under acidic conditions, which regenerates the parent amine.

Optimized Deprotection Methodologies for N-Methyl-4-cyanobenzylamine

The removal of the Boc group from tert-Butyl 4-cyanobenzyl(methyl)carbamate yields N-methyl-4-cyanobenzylamine, a valuable building block. The optimization of this deprotection step is crucial to ensure high yield and purity, while preserving the integrity of the nitrile functionality. The cleavage mechanism involves the protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation. wikipedia.org

A variety of acidic reagents can be employed for this transformation. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or 1,4-dioxane, are highly effective. wikipedia.org However, the potent nature of these reagents may not be suitable for substrates containing other acid-sensitive groups.

Table 1: Comparison of Deprotection Methods for the Boc Group

| Reagent/System | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM or neat TFA, room temp. | Fast, efficient, volatile byproducts. wikipedia.org | Harshly acidic; may cleave other acid-labile groups. |

| Hydrogen Chloride (HCl) | Methanol, 1,4-Dioxane, or Diethyl Ether | Readily available, effective. wikipedia.org | Can be corrosive; may require careful pH control during workup. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Mild Lewis acid conditions, selective. researchgate.netresearchgate.net | May require elevated temperatures or longer reaction times. |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Environmentally benign, selective over other groups. organic-chemistry.org | Workup may involve neutralization. |

Transamidation and Carbamate Exchange Reactions

Beyond simple deprotection, the Boc functionality can participate in more complex transformations. Activation of the carbamate C-N bond allows for transamidation reactions. In this process, the Boc-protected amine reacts with another amine, resulting in the formation of a new amide or carbamate bond. This strategy is particularly useful in peptide synthesis and for modifying the amine moiety without a separate deprotection-acylation sequence. nih.gov5z.com

The activation of the carbamate is key to facilitating this exchange. Twisting the geometry of the amide bond within the carbamate can lower its resonance energy, making the acyl carbon more susceptible to nucleophilic attack. nih.gov While direct transamidation of carbamates can be challenging, specific catalytic systems or activating agents can promote the reaction, offering a pathway to derivatize the amine portion of this compound.

Transformations of the Nitrile Group in this compound

The aromatic nitrile group is a versatile functional handle that can be converted into a range of other functionalities, including primary amines, carboxylic acids, and ketones. researchgate.net These transformations significantly expand the synthetic utility of the parent molecule. The Boc group is generally stable under the conditions required for many of these nitrile conversions, allowing for selective manipulation.

Catalytic Hydrogenation to Primary Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation. Catalytic hydrogenation is a common and efficient method to achieve this, yielding (4-((tert-butoxycarbonyl)(methyl)amino)methyl)benzylamine. This reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst.

Commonly used catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Rhodium on alumina (B75360) (Rh/Al₂O₃). The choice of catalyst, solvent, pressure, and temperature can influence the reaction's efficiency and selectivity. For instance, the reduction of nitriles with lithium aluminum hydride (LiAlH₄) is also highly effective but is a less selective method that could potentially affect other functional groups. libretexts.orglibretexts.orgchemistrysteps.com Catalytic hydrogenation, by contrast, is often compatible with the Boc protecting group.

Table 2: Conditions for Catalytic Hydrogenation of Aromatic Nitriles

| Catalyst | Typical Solvent | Pressure (H₂) | Temperature | Notes |

|---|---|---|---|---|

| Raney Nickel | Methanol/Ammonia | 50-100 psi | Room Temp. - 50°C | Ammonia is often added to prevent the formation of secondary amines. |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Acetic Acid | 50-500 psi | Room Temp. - 80°C | A highly active and common catalyst. |

| Rhodium on Alumina (Rh/Al₂O₃) | Methanol, Ethanol | 50-500 psi | Room Temp. - 80°C | Effective for the hydrogenation of aromatic nitriles. |

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid, which would convert this compound into 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid. This transformation can be accomplished under either acidic or basic conditions, typically requiring heat. libretexts.orgpressbooks.pubyoutube.com

The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org Under strongly acidic conditions (e.g., concentrated H₂SO₄ or HCl), there is a significant risk of concurrent cleavage of the acid-labile Boc protecting group. Basic hydrolysis (e.g., using aqueous NaOH or KOH) followed by an acidic workup circumvents this issue, as the Boc group is stable to base. This allows for the selective conversion of the nitrile to a carboxylic acid while retaining the protected amine. pressbooks.pub

Nitrile Hydration and Reaction with Nucleophiles

The transformation of the nitrile can be stopped at the intermediate amide stage through a process known as nitrile hydration. This yields 4-carbamoylbenzyl(methyl)carbamic acid tert-butyl ester. Milder reaction conditions than those required for full hydrolysis are typically employed. Various catalytic systems, including those based on manganese, palladium, and rhodium, can facilitate the selective hydration of nitriles to amides. researchgate.net

Furthermore, the electrophilic carbon of the nitrile is susceptible to attack by strong nucleophiles, such as Grignard or organolithium reagents. libretexts.org This reaction forms an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. For example, reacting this compound with a Grignard reagent like methylmagnesium bromide (MeMgBr) would, after hydrolysis, yield tert-butyl 4-acetylbenzyl(methyl)carbamate. This provides a direct route to introduce a ketone functionality into the molecule.

Reactions at the Aromatic Ring System of the Cyanobenzyl Moiety

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its two substituents: the 4-cyano group and the 1-(methylene-N-methyl-N-tert-butoxycarbonyl) group.

4-Cyano Group (-CN): This group is a powerful deactivator of the aromatic ring towards electrophilic attack due to its strong electron-withdrawing nature through both inductive and resonance effects. uomustansiriyah.edu.iq It directs incoming electrophiles to the meta position. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly when a leaving group is present at a para or ortho position. wikipedia.orglibretexts.org

1-Methylene Carbamate Group (-CH₂-N(Boc)Me): This is an alkyl substituent attached to the ring. Alkyl groups are generally weak activating groups and are ortho, para directors for electrophilic aromatic substitution. wikipedia.orgmsu.edu

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org For this compound, the strong deactivating nature of the para-cyano group significantly reduces the ring's nucleophilicity, making these reactions challenging and requiring harsh conditions. uomustansiriyah.edu.iqmsu.edu

The directing effects of the substituents dictate the position of any potential substitution. The cyano group directs incoming electrophiles to the positions meta to it (positions 3 and 5), while the alkyl group directs to the ortho positions (positions 2 and 6). Since these directing effects overlap, substitution is strongly favored at positions 3 and 5, which are meta to the cyano group and ortho to the methylene (B1212753) carbamate group.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. uomustansiriyah.edu.iq

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ would introduce a halogen atom. wikipedia.org

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. wikipedia.org

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst is generally not feasible on strongly deactivated rings like this one. wikipedia.orgmasterorganicchemistry.com

A summary of potential, albeit challenging, electrophilic substitution reactions is presented below.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | tert-Butyl 4-cyano-3-nitrobenzyl(methyl)carbamate |

| Bromination | Br₂, FeBr₃ | tert-Butyl 3-bromo-4-cyanobenzyl(methyl)carbamate |

| Sulfonation | SO₃, H₂SO₄ | 4-((tert-Butoxycarbonyl(methyl)amino)methyl)-2-cyanobenzenesulfonic acid |

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com

The parent compound, this compound, does not possess a suitable leaving group on the aromatic ring and is therefore inert to SNAr. However, derivatives of this compound that are activated with a leaving group (such as a halogen) can readily undergo this reaction. The existing para-cyano group serves as a powerful activating group.

For instance, a derivative such as tert-butyl 3-chloro-4-cyanobenzyl(methyl)carbamate would be an excellent substrate for SNAr. The cyano group is positioned para to the site of substitution (C-1) and ortho to the chloro leaving group (C-3), providing the necessary resonance stabilization for the negatively charged Meisenheimer complex intermediate that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

A variety of nucleophiles could displace the chloride in such an activated substrate:

Alkoxides (e.g., NaOMe): To introduce a methoxy (B1213986) group.

Amines (e.g., NH₃, RNH₂): To introduce an amino or substituted amino group.

Thiols (e.g., NaSH): To introduce a thiol group.

The reaction mechanism proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. chemistrysteps.commasterorganicchemistry.com

Functionalization of the N-Methyl Group

The N-methyl group within the carbamate functionality offers another site for derivatization, although its C-H bonds are typically unreactive. Functionalization strategies often involve either transformation of the entire carbamate moiety or specific reactions targeting the methyl group.

One effective strategy for functionalizing the N-methyl carbamate unit is through reduction. The carbamate group, including the N-tert-butoxycarbonyl (Boc) portion, can be reduced to transform the N-methyl amine precursor into a different amine. For example, a magnesium-catalyzed reduction using a reducing agent like pinacolborane (HBpin) can convert N-Boc protected amines into N-methyl amines. organic-chemistry.org While the target molecule already contains an N-methyl group, this type of reductive chemistry highlights a pathway for transforming the carbamate. Applying similar reductive cleavage methods could potentially yield the N-demethylated secondary amine, 4-cyanobenzyl-tert-butylcarbamate, which could then be re-alkylated with various alkyl halides to introduce novel N-substituents.

Alternatively, more direct functionalization of the N-methyl C-H bonds can be envisioned. While challenging, methods for the oxidation or halogenation of N-methyl groups in related amide or carbamate systems exist, often proceeding through radical-based mechanisms. For instance, N-methylation of carbamate derivatives of α-amino acids has been achieved using tert-butyl perbenzoate in the presence of a copper catalyst, indicating the feasibility of reactions at the nitrogen center of a carbamate. rsc.org This suggests that similar catalytic systems could potentially be adapted to achieve hydroxylation or other functionalizations at the N-methyl position.

A further strategy involves complete removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the secondary amine, 4-cyanobenzyl(methyl)amine. This amine is a versatile intermediate that can be readily functionalized through various reactions, such as:

Acylation with acyl chlorides or anhydrides to form amides.

Sulfonylation with sulfonyl chlorides to form sulfonamides.

Alkylation with different alkyl halides.

Synthesis of Novel Derivatives and Analogues of this compound for Structure-Reactivity Relationship Studies

To investigate structure-reactivity relationships (SRR), novel analogues can be synthesized by systematically modifying different parts of the parent molecule. The primary strategies involve modifications of the aromatic ring, the benzylic linker, and the N-carbamate group.

Applications of Tert Butyl 4 Cyanobenzyl Methyl Carbamate As a Versatile Building Block in Organic Synthesis

Strategic Utilization as a Precursor for Amines and Carbamates

One of the primary applications of tert-butyl 4-cyanobenzyl(methyl)carbamate is as a stable, protected precursor for the synthesis of N-methyl-4-(aminomethyl)benzonitrile and other carbamate (B1207046) derivatives. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness towards many nucleophilic and basic conditions, and its facile cleavage under acidic conditions.

The deprotection of this compound to yield the free secondary amine, N-methyl-4-(aminomethyl)benzonitrile, is typically achieved with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an organic solvent. This reaction proceeds cleanly and often in high yield, liberating the amine for subsequent reactions.

Table 1: Conditions for Deprotection of this compound

| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | N-methyl-4-(aminomethyl)benzonitrile |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Room Temperature | 1-4 hours | N-methyl-4-(aminomethyl)benzonitrile hydrochloride |

This strategic deprotection is a key step in synthetic routes where the N-methyl-4-cyanobenzylamino moiety is required for further functionalization. The free amine can participate in a wide array of reactions, including but not limited to, acylation, alkylation, arylation, and condensation reactions to form a variety of amides, tertiary amines, and imines, respectively.

Furthermore, the carbamate functionality itself can be the target of chemical modification, although this is less common than its use as a protecting group. In principle, the carbamate could undergo transesterification or other transformations, but its primary role remains that of a stable and reliable protecting group for the secondary amine.

Incorporation of the Cyano-Substituted Benzyl (B1604629) Amine Moiety into Complex Molecular Architectures

The N-methyl-4-cyanobenzylamino scaffold, readily accessible from this compound, is a valuable fragment for incorporation into more complex molecular structures, particularly in the design of bioactive compounds. The cyano group can serve as a precursor to other functional groups or act as a key interacting element within a biological target.

For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. These transformations significantly expand the molecular diversity that can be achieved from this single building block.

The benzylamine (B48309) portion of the molecule provides a spacer that can be crucial for positioning other functional groups in a desired orientation for biological activity. In medicinal chemistry, the 4-cyanobenzyl group can be found in the structure of various enzyme inhibitors and receptor antagonists.

Role in Multi-Step Total Syntheses of Natural Products or Target Molecules

While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in various pharmaceutical agents and complex target molecules. The Boc-protected N-methylaminomethyl benzonitrile (B105546) structure is a key intermediate in the synthesis of various compounds. For example, a closely related analogue, 4-(N-Boc-N-methylaminomethyl)benzaldehyde, has been developed as a versatile starting material in pharmaceutical synthesis. mit.eduresearchgate.netgoogle.com This highlights the importance of the N-Boc-N-methylaminomethylphenyl core in constructing larger, more complex molecules.

The general strategy in a multi-step synthesis would involve introducing the this compound at a suitable stage, carrying out transformations on other parts of the molecule while the amine is protected, and then deprotecting the amine at a later stage for further reaction. The cyano group could also be manipulated at various points in the synthetic sequence.

Development of this compound-derived Reagents for Specific Transformations

Currently, there is limited information in the public domain regarding the development of specific reagents derived from this compound for dedicated chemical transformations. However, the bifunctional nature of the molecule presents opportunities for such developments.

For example, the benzylamine core could be functionalized to create a chiral catalyst or ligand for asymmetric synthesis. The cyano group could be used to immobilize the molecule on a solid support for use in solid-phase synthesis or as a scavenger resin. The development of such reagents would be a promising area for future research, expanding the utility of this versatile building block.

Case Studies Illustrating the Synthetic Utility of this compound

While detailed, multi-step synthetic case studies focusing specifically on this compound are not widely published, we can infer its utility from the synthesis of related structures. As previously mentioned, the synthesis of 4-(N-Boc-N-methylaminomethyl)benzaldehyde demonstrates the value of the N-Boc-N-methylaminomethylphenyl moiety. mit.eduresearchgate.netgoogle.com

In a hypothetical synthetic scenario, one could envision the use of this compound in the construction of a heterocyclic system. For instance, the cyano group could be reduced to an aminomethyl group, which, after deprotection of the secondary amine, could undergo an intramolecular cyclization to form a piperidine (B6355638) or other nitrogen-containing ring system.

Table 2: Hypothetical Synthetic Application

| Starting Material | Reaction Sequence | Intermediate | Final Product Moiety |

| This compound | 1. Reduction of cyano group (e.g., with H₂, Raney Ni) 2. Deprotection of Boc group (e.g., with TFA/DCM) 3. Intramolecular cyclization | Diamine intermediate | Substituted piperidine ring |

This example illustrates the potential of this compound as a strategic starting material for accessing complex molecular architectures.

Advanced Analytical Techniques for Purity Assessment and Impurity Profiling of Tert Butyl 4 Cyanobenzyl Methyl Carbamate

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like tert-Butyl 4-cyanobenzyl(methyl)carbamate. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities, allowing for accurate quantification and purity assessment. ijprajournal.com

A reversed-phase HPLC (RP-HPLC) method is typically employed for this analysis, utilizing a nonpolar stationary phase and a polar mobile phase. The presence of the cyanobenzyl chromophore in the molecule allows for sensitive detection using an ultraviolet (UV) detector. Purity is often determined by an area percent normalization method, where the peak area of the main compound is compared to the total area of all detected peaks. For more accurate quantitative analysis, an external or internal standard method can be developed and validated.

Typical HPLC Method Parameters: A standard method for analyzing this compound would involve a C18 column and a gradient elution using a mixture of water (often with a modifier like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com

Table 1: Example HPLC Method and Purity Calculation This table is interactive. You can sort the data by clicking on the column headers.

Gas Chromatography (GC) for Volatile Impurity Detection

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC) without derivatization, GC is an essential technique for detecting and quantifying volatile impurities. These impurities typically include residual solvents from the synthesis and purification steps.

Headspace GC is the preferred method for this analysis as it allows for the separation of volatile analytes from the non-volatile sample matrix, preventing contamination of the GC system. In this technique, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. A Flame Ionization Detector (FID) is commonly used due to its excellent sensitivity for organic compounds.

Potential Volatile Impurities: The synthesis of carbamates and related compounds may involve solvents such as dichloromethane (B109758), ethyl acetate, hexane, and tetrahydrofuran. beilstein-journals.orgorgsyn.org

Table 2: Headspace GC Method for Residual Solvent Analysis This table is interactive. You can sort the data by clicking on the column headers.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification of Process-Related Impurities

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful tools for the structural elucidation of unknown impurities. ijprajournal.comijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying non-volatile impurities that are separated by HPLC. As peaks elute from the HPLC column, they enter the mass spectrometer, which acts as a highly specific detector providing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. ijprajournal.com This information is crucial for determining the molecular weight of an impurity, which, combined with knowledge of the synthetic process, allows for the proposal of a likely structure.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify volatile and semi-volatile impurities. It provides both the retention time from the GC and a mass spectrum for each peak. The mass spectrum serves as a chemical fingerprint that can be compared against extensive spectral libraries (e.g., NIST) for positive identification. lcms.czthermofisher.com

Potential Process-Related Impurities: A plausible synthesis for this compound involves the reaction of 4-cyanobenzyl(methyl)amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com Impurities could arise from starting materials, byproducts, or side reactions.

Table 3: Potential Process-Related Impurities and Their Identification This table is interactive. You can sort the data by clicking on the column headers.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a compound without requiring a reference standard of the same substance. nih.govresearchgate.net The technique relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. emerypharma.com

In a typical ¹H qNMR experiment, a sample of the analyte is accurately weighed and dissolved with an accurately weighed amount of a high-purity internal standard. By comparing the integral of a unique, well-resolved proton signal from the analyte to a signal from the internal standard, the exact amount of the analyte in the sample can be calculated, thus yielding its absolute purity. acs.org Careful selection of experimental parameters, such as a sufficient relaxation delay, is crucial for accurate quantification. aist.go.jp

Table 4: Example ¹H qNMR Purity Assay This table is interactive. You can sort the data by clicking on the column headers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.